molecular formula C10H11N3O2 B13920703 Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate

Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate

Cat. No.: B13920703
M. Wt: 205.21 g/mol
InChI Key: FKMFGBCMEYPZCQ-UHFFFAOYSA-N
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Description

Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate is a pyrrolopyrimidine derivative featuring an acetoxyethyl substituent at the 4-position of the heterocyclic core. Pyrrolopyrimidines are privileged scaffolds in medicinal chemistry due to their structural resemblance to purines, enabling interactions with enzymes like kinases . The ethyl acetate group in the target compound likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate

InChI

InChI=1S/C10H11N3O2/c1-2-15-9(14)5-8-7-3-4-11-10(7)13-6-12-8/h3-4,6H,2,5H2,1H3,(H,11,12,13)

InChI Key

FKMFGBCMEYPZCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C2C=CNC2=NC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate typically involves multiple steps. One common method starts with the preparation of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then converted to the desired ester. The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as sodium tert-butoxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

Key analogs and their structural distinctions are summarized below:

Compound Substituents/Modifications Molecular Weight Key Properties/Applications
Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate (Target) Acetoxyethyl group directly attached to pyrrolopyrimidine core ~220–250 (estimated) Likely kinase inhibition; lipophilicity enhances cellular uptake
Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (Compound 7) Benzoate ester linked via amino group Not reported Protein kinase inhibitor; amino linkage may reduce steric hindrance for target binding
Methyl 2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)acetate Piperazine ring at 4-position; methyl acetate substituent 98% purity Discontinued product; piperazine enhances solubility but may alter target specificity
7-Ethyl-pyrrolo[2,3-d]pyrimidin-4-amine Ethyl group at 7-position; amine at 4-position 162.19 Higher boiling point (360.7°C), density 1.34 g/cm³; simpler structure with potential bioactivity
Baricitinib Impurity (PA 29 0411008) Azetidine-sulfonyl-pyrazole-acetate complex 404.45 Complex structure with azetidine and sulfonyl groups; likely impacts metabolic stability

Biological Activity

Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate, a compound with the CAS number 2308502-18-1, has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolo[2,3-d]pyrimidine framework. The molecular formula is C9H10N2O2C_9H_{10}N_2O_2, and its structure allows for interactions with various biological targets.

Antiproliferative Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines, including this compound, exhibit significant antiproliferative effects against cancer cell lines. For instance, studies have shown that modifications to this compound can retain or enhance its activity against HeLa cells (cervical cancer) and other cancer types. The antiproliferative activity has been quantified with IC50 values ranging from 0.870.87 to 12.91μM12.91\mu M against various cancer cell lines, demonstrating its potential as an anticancer agent .

Inhibition of Kinases

This compound has been explored for its ability to inhibit specific kinases involved in cancer progression and other diseases. A study highlighted its potential as an inhibitor of Plasmodium falciparum calcium-dependent protein kinase (PfCDPK4), which is crucial in malaria pathogenesis. The compound displayed promising inhibitory activity with IC50 values between 0.2100.210 and 0.530μM0.530\mu M against PfCDPK4 . Such inhibition could lead to novel treatments for malaria.

The biological activity of this compound is attributed to its ability to bind to target proteins involved in cell signaling pathways. Molecular docking studies suggest that the compound interacts with key amino acid residues in the active sites of kinases, leading to disrupted signaling pathways that promote cell proliferation and survival .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines showed significant growth inhibition in MCF-7 (breast cancer) and MDA-MB-231 cells compared to standard treatments like 5-Fluorouracil (5-FU). The selectivity index indicated a favorable profile for further development .
  • Antimalarial Potential : In vitro studies on pyrrolo[2,3-d]pyrimidines indicated their efficacy against Plasmodium falciparum, making them candidates for further exploration in antimalarial drug development .

Summary Table of Biological Activities

Activity Target IC50 Value Reference
AntiproliferativeHeLa Cells0.8712.91μM0.87-12.91\mu M
Inhibition of PfCDPK4Malaria Parasite0.2100.530μM0.210-0.530\mu M
Inhibition of KinasesVarious Cancer PathwaysNot specified

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